
cortistatin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortistatin D is a member of the class of cortistatins that is cortistatin C in which the hydrogen at position 17 has been replaced by a hydroxy group. It is a member of cortistatins, a cyclic ketone, a diol, a secondary alcohol, a tertiary alcohol and a tertiary alpha-hydroxy ketone. It derives from a cortistatin C.
Scientific Research Applications
Anti-Inflammatory Effects in Septic Shock
Cortistatin has been identified as a potent anti-inflammatory peptide with significant therapeutic effects in models of lethal endotoxemia. It can regulate the production of inflammatory mediators in endotoxin-activated macrophages and protect against septic shock-associated symptoms. This makes cortistatin a potential therapeutic agent for human septic shock and other inflammatory conditions (González-Rey et al., 2006).
Potential in Cancer Therapy
Cortistatin and its derivatives have demonstrated curative effects in autoimmune disorders, HIV infection, and several types of cancer. Using network pharmacology approaches, cortistatin has been shown to target proteins involved in cancer pathways, suggesting its potential in developing new cancer therapy strategies (Christy et al., 2021).
Modulating Autoimmune Responses
Cortistatin has shown effectiveness in reducing the severity and incidence of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. It modulates both autoimmune and inflammatory responses, suggesting its potential as a multimodal therapeutic approach for treating multiple sclerosis and other immune disorders (Souza-Moreira et al., 2013).
Anti-Angiogenic Properties
Cortistatins A, B, C, and D, isolated from the marine sponge Corticium simplex, exhibit anti-angiogenic properties. Specifically, cortistatin A shows strong anti-proliferative activity against human umbilical vein endothelial cells, indicating its potential in therapies targeting angiogenesis-related diseases (Aoki et al., 2006).
Treating Inflammatory and Fibrotic Disorders
A latent form of cortistatin, designed to increase stability and bioavailability, has been effective in protecting against severe disorders like sepsis, inflammatory bowel disease, and pulmonary fibrosis in preclinical models. This suggests its potential as an innovative therapeutic tool for chronic diseases (Campos-Salinas et al., 2022).
properties
CAS RN |
882976-98-9 |
|---|---|
Product Name |
cortistatin D |
Molecular Formula |
C30H34N2O5 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(1S,2R,5R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5,12,13-trihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one |
InChI |
InChI=1S/C30H34N2O5/c1-27-8-6-19-13-21-25(34)26(35)22(32(2)3)15-28(21)9-10-29(19,37-28)23(27)14-24(33)30(27,36)20-5-4-17-7-11-31-16-18(17)12-20/h4-7,11-13,16,22-23,25-26,34-36H,8-10,14-15H2,1-3H3/t22-,23+,25+,26+,27-,28+,29+,30+/m0/s1 |
InChI Key |
VSVYWUPPYDXESC-OMXDIREYSA-N |
Isomeric SMILES |
C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@]2(C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2(C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
Canonical SMILES |
CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2(C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



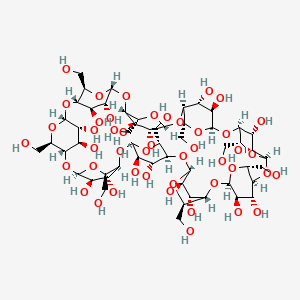
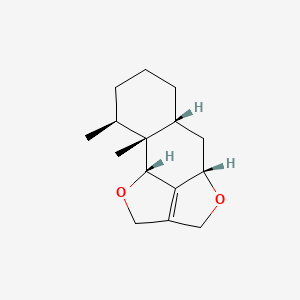
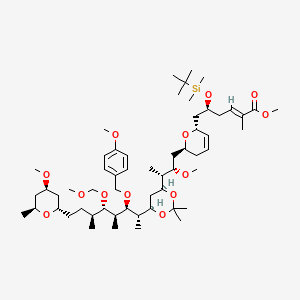
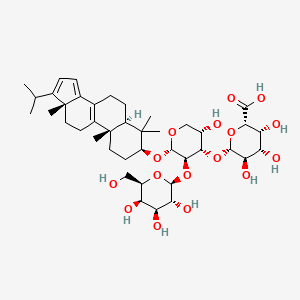
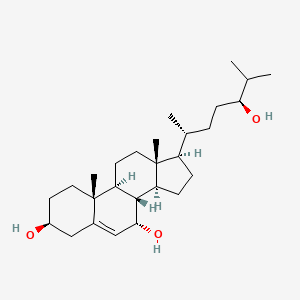
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)
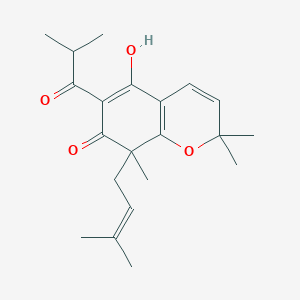
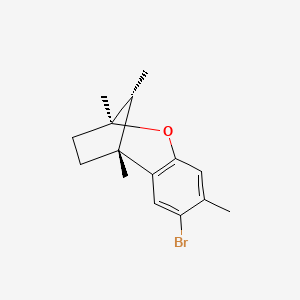

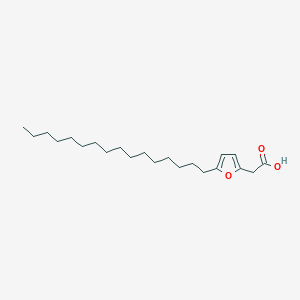

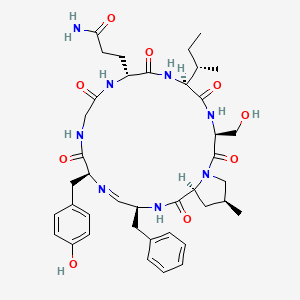
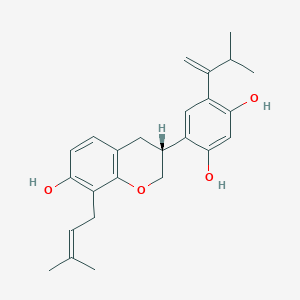
![[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-sulfooxy-2-(2-tetradecylhexadecoxy)oxan-3-yl]oxy-6-methyloxan-4-yl] hydrogen sulfate](/img/structure/B1251989.png)